An In-depth Technical Guide to Perfluoronon-1-ene: Structure, Properties, and Potential
An In-depth Technical Guide to Perfluoronon-1-ene: Structure, Properties, and Potential
Executive Summary: Perfluoronon-1-ene is a fully fluorinated nine-carbon alkene belonging to the class of per- and polyfluoroalkyl substances (PFAS). This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and expected spectroscopic characteristics. It further explores general synthetic strategies and the characteristic reactivity of perfluoroalkenes, which are primarily driven by the electron-withdrawing nature of the fluorine atoms. Potential applications, particularly in the fields of materials science and drug delivery, are discussed based on the unique properties imparted by the perfluoroalkyl chain, such as hydrophobicity, lipophobicity, and chemical inertness. The guide concludes with essential safety and handling considerations pertinent to this class of compounds.
Introduction to Perfluoroalkenes
Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic organofluorine compounds characterized by a partially or fully fluorinated alkyl chain. The carbon-fluorine bond is one of the strongest in organic chemistry, bestowing these molecules with exceptional thermal and chemical stability.[1] Perfluoroalkenes, a subclass of PFAS, are distinguished by the presence of a carbon-carbon double bond within the fluorinated chain. This functional group introduces a site of reactivity, making them valuable intermediates in fluorinated material synthesis. The high electronegativity of the fluorine atoms renders the double bond electron-deficient and thus susceptible to nucleophilic attack, a reactivity pattern opposite to that of their hydrocarbon alkene counterparts.
Perfluoronon-1-ene: Chemical Structure and Identifiers
Perfluoronon-1-ene is the nine-carbon member of the perfluoro-1-alkene homologous series. Its structure consists of a seven-carbon perfluoroalkyl chain attached to a terminal perfluorovinyl group.
IUPAC Name: 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecafluoronon-1-ene Molecular Formula: C₉F₁₈ CAS Number: 376-22-7
The structure of perfluoronon-1-ene is depicted below:
Caption: General reaction scheme for nucleophilic attack on a perfluoroalkene.
Common reactions include:
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Addition of Nucleophiles: Alcohols, amines, and thiols can add across the double bond.
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Nucleophilic Vinylic Substitution: One of the vinylic fluorine atoms can be displaced by a strong nucleophile.
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Cycloaddition Reactions: Perfluoroalkenes can participate in cycloaddition reactions with various dienes and other unsaturated systems.
Recently, methods have been developed to transform perfluoroalkenes into valuable fluorinated N-heterocyclic carbenes (NHCs), which have applications in catalysis and materials science. [2]
Potential Applications in Research and Drug Development
While specific applications of perfluoronon-1-ene are not widely documented, its properties suggest potential utility in several areas relevant to researchers and drug development professionals.
6.1 Building Block in Organic Synthesis As a reactive electrophile, perfluoronon-1-ene can serve as a precursor for the synthesis of more complex fluorinated molecules. The introduction of a C₉F₁₇ chain can significantly modify the physical and biological properties of a parent molecule, such as increasing its lipophilicity and metabolic stability. [3] 6.2 Drug Delivery Systems Perfluorocarbons are being explored as vehicles for drug delivery, particularly for pulmonary administration. [4]They are chemically and biologically inert and have the ability to dissolve and transport gases like oxygen. Perfluoroalkyl-containing molecules are also being investigated for their potential in delivering nucleic acid-based drugs, as they can enhance stability and cellular uptake. [5]The long perfluoroalkyl chain of perfluoronon-1-ene could be incorporated into lipids or polymers to form nano-assemblies for targeted drug delivery.
Caption: Conceptual diagram of a drug delivery vehicle utilizing perfluoroalkyl chains.
6.3 Fluoroalkenes in Medicinal Chemistry Fluoroalkenes are recognized as isosteres of amide bonds, meaning they have a similar size and electronic properties. [4]Replacing an amide bond in a peptide with a fluoroalkene can lead to compounds with increased metabolic stability and altered conformational preferences, which can be beneficial for drug design.
Safety, Handling, and Environmental Considerations
Perfluoronon-1-ene is a member of the PFAS family of chemicals, which are known for their environmental persistence. "Forever chemicals" like these require careful handling to prevent release into the environment. [6] 7.1 Handling Precautions:
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Work with perfluoronon-1-ene should be conducted in a well-ventilated fume hood. [7]* Standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses, should be worn. [7]* Avoid inhalation of vapors and contact with skin and eyes. [8]* In case of a spill, it should be contained and collected with an appropriate absorbent material. [8] 7.2 Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [8] 7.3 Waste Disposal:
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All waste containing perfluoronon-1-ene, including contaminated labware and PPE, must be disposed of as hazardous waste according to local, state, and federal regulations. [7]
Conclusion
Perfluoronon-1-ene is a fluorinated alkene with a unique combination of a reactive double bond and a stable, inert perfluoroalkyl chain. While specific experimental data on its physical properties are limited, its chemical behavior can be confidently predicted based on the established reactivity of perfluoroalkenes. Its potential as a synthetic building block and in the development of advanced materials and drug delivery systems is significant, warranting further research into its properties and applications. As with all PFAS, responsible handling and disposal are paramount to mitigate potential environmental impact.
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